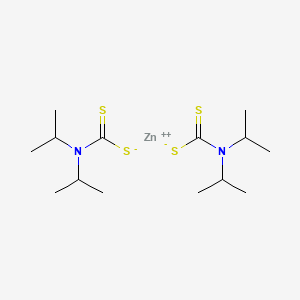
Zinc diisopropyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc diisopropyldithiocarbamate is an organozinc compound widely used in various industrial and scientific applications. It is a member of the dithiocarbamate family, known for their role as accelerators in the vulcanization of rubber. This compound is particularly valued for its catalytic properties and its ability to form stable complexes with metals.
準備方法
Synthetic Routes and Reaction Conditions: Zinc diisopropyldithiocarbamate is typically synthesized by reacting zinc salts with diisopropyldithiocarbamate ligands. The reaction is usually carried out in an aqueous or alcoholic medium. The general reaction can be represented as:
Zn2++2(iPr2NCS2)−→Zn(iPr2NCS2)2
where ( \text{(iPr}_2\text{NCS}_2\text{)}^- ) is the diisopropyldithiocarbamate ligand.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where zinc oxide or zinc sulfate is reacted with diisopropyldithiocarbamate in the presence of a solvent. The reaction mixture is then filtered, and the product is purified through recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.
Reduction: It can be reduced to form zinc sulfide and other by-products.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Alcohols, water, organic solvents like toluene.
Major Products:
Oxidation: Disulfides.
Reduction: Zinc sulfide.
Substitution: Various zinc complexes depending on the substituting ligand.
科学的研究の応用
Zinc diisopropyldithiocarbamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of zinc diisopropyldithiocarbamate involves its ability to form stable complexes with metal ions. This property allows it to act as a catalyst in various chemical reactions. In biological systems, it can interfere with metal-dependent enzymes and proteins, leading to its potential anti-cancer and anti-microbial effects .
類似化合物との比較
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison: Zinc diisopropyldithiocarbamate is unique due to its specific ligand structure, which provides distinct steric and electronic properties. Compared to zinc diethyldithiocarbamate, it offers better solubility in organic solvents and enhanced catalytic activity in certain polymerization reactions .
特性
CAS番号 |
14434-68-5 |
|---|---|
分子式 |
C14H28N2S4Zn |
分子量 |
418.0 g/mol |
IUPAC名 |
zinc;N,N-di(propan-2-yl)carbamodithioate |
InChI |
InChI=1S/2C7H15NS2.Zn/c2*1-5(2)8(6(3)4)7(9)10;/h2*5-6H,1-4H3,(H,9,10);/q;;+2/p-2 |
InChIキー |
WQEXWHWDGOERGS-UHFFFAOYSA-L |
正規SMILES |
CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




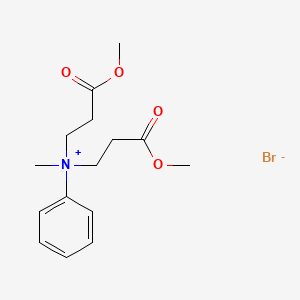
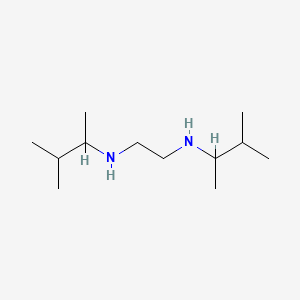
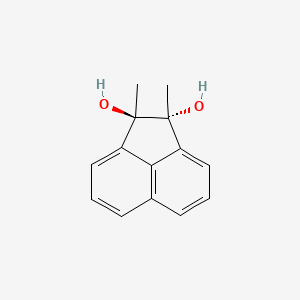
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

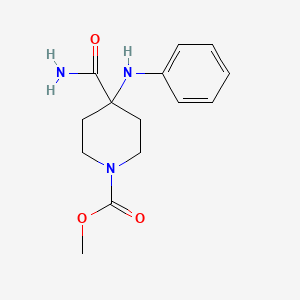


![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)



